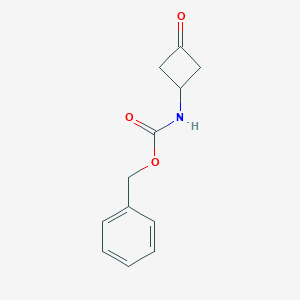
1,3,4-Tribromo-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Tribromo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H7Br3. It has a molecular weight of 342.85 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three bromine atoms and two methyl groups attached. The exact positions of these substituents on the benzene ring are as indicated by the numbers in the compound’s name .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 314.7±37.0 °C at 760 mmHg, and a flash point of 141.2±21.2 °C .Wissenschaftliche Forschungsanwendungen
Novel Reagent for Chemical Transformations
Tribromo phloroglucinol has been highlighted as an efficient reagent for converting benzothioamides to the corresponding 1,2,4-thiadiazoles, indicating that brominated compounds can serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Zali-Boeini & Mansouri, 2015).
Role in Reaction Kinetics and Mechanism Studies
Experimental and theoretical studies on the bromination kinetics of dimethylterephthalonitrile versus dimethylbenzene demonstrate the utility of brominated benzene derivatives in understanding reaction mechanisms, highlighting their significance in developing more efficient chemical processes (Villalba et al., 2018).
Application in Polymer Chemistry
Brominated aromatic compounds have found applications in polymer chemistry, where they serve as building blocks for creating new polymeric materials with potential applications in various fields, including materials science and engineering (Cianga & Yagcı, 2001).
Insights into Molecular Structure and Interactions
Studies on the crystal structure of brominated benzene derivatives provide insights into the effects of halogenation on molecular packing, interactions, and properties, essential for designing materials with specific characteristics (Chen et al., 2017).
Advanced Synthesis Techniques
Research on the synthesis of complex molecules, such as 1,5-dihydropolyalkylated s-indacenes, from brominated benzene derivatives underscores the role of these compounds in facilitating advanced synthetic routes to produce novel chemical entities with potential application across multiple industries (Dahrouch et al., 2001).
Eigenschaften
IUPAC Name |
1,3,4-tribromo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOGFMVFVUFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554102 |
Source


|
| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117572-80-2 |
Source


|
| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117572-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














